4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride
Overview
Description
4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride is a chemical compound that features a piperidine ring substituted with a pyrrolidine group and a hydroxyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving receptor binding and enzyme inhibition.
Industry: Used in the production of specialty chemicals and materials.
Safety and Hazards
Future Directions
The compounds bearing the piperidone skeleton that mimic the naturally occurring alkaloids and steroids have been synthesized in order to study their biological activity . These piperidones possess antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, antiviral, etc. properties . Therefore, future research may focus on exploring these properties further and developing potential applications for these compounds in various fields.
Mechanism of Action
Target of Action
The primary target of 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
The compound acts as a CCR5 antagonist . It interacts with the CCR5 receptor, blocking its function and preventing HIV-1 entry into cells . All CCR5 antagonists, including this compound, contain one basic nitrogen atom which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction .
Biochemical Pathways
The compound affects the pathway of HIV-1 entry into cells . By antagonizing the CCR5 receptor, it prevents the interaction between the virus and the receptor, thereby blocking the entry of the virus .
Result of Action
The result of the compound’s action is the prevention of HIV-1 entry into cells . This can potentially slow the progression of HIV-1 infection and improve the response to treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride typically involves the reaction of piperidin-4-ol with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate the reaction.
Solvent: Common solvents like ethanol or methanol.
Catalyst: Acidic or basic catalysts depending on the specific reaction pathway.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the piperidine ring to form different derivatives.
Substitution: Substitution reactions at the piperidine or pyrrolidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions include various substituted piperidines and pyrrolidines, which can be further utilized in different chemical syntheses.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(Pyrrolidin-1-ylmethyl)phenyl)piperidine dihydrochloride
- 4-(4-(Pyrrolidin-1-ylmethyl)phenyl)piperidine hydrochloride
- 4-Methyl-2-(piperidin-2-ylmethyl)pyridine hydrochloride
Uniqueness
4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)piperidin-4-ol;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c13-10(3-5-11-6-4-10)9-12-7-1-2-8-12;;/h11,13H,1-9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSDJCZTLQZLKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2(CCNCC2)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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